molecular formula C18H24O2 B12443118 4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol

4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol

Cat. No.: B12443118
M. Wt: 272.4 g/mol
InChI Key: ZHKCOGVKHHAUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a side chain containing multiple double bonds and methyl groups. This compound is known for its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol typically involves the following steps:

    Formation of the Side Chain: The side chain can be synthesized through a series of reactions starting from simple alkenes. For example, the reaction of isoprene with acrolein can form the desired side chain.

    Attachment to the Benzene Ring: The side chain is then attached to the benzene ring through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds. Hydrogenation using palladium on carbon is a typical method.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Quinones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

    Medicine: Its potential anti-inflammatory and anticancer activities are being explored for therapeutic applications.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The biological effects of 4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol are primarily due to its ability to interact with cellular targets and pathways. The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Similar structure but lacks the side chain.

    Resveratrol (3,5,4’-trihydroxy-trans-stilbene): Contains hydroxyl groups and a similar side chain but with different positioning and saturation.

Uniqueness

4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

4-(3-ethenyl-3,7-dimethylocta-1,6-dienyl)benzene-1,2-diol

InChI

InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3

InChI Key

ZHKCOGVKHHAUBK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.